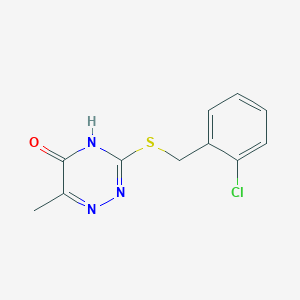

3-((2-chlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one

Description

Properties

IUPAC Name |

3-[(2-chlorophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3OS/c1-7-10(16)13-11(15-14-7)17-6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERMMGWIZZMFHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)SCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-chlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one typically involves the reaction of 2-chlorobenzyl chloride with 6-methyl-1,2,4-triazin-5(4H)-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

3-((2-chlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can result in a variety of functionalized triazine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-((2-chlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has shown potential as a pharmacophore in drug development due to its ability to interact with biological targets. Research indicates that triazine derivatives can exhibit significant antimicrobial and anticancer activities.

- Antimicrobial Activity : Studies have demonstrated that compounds similar to this triazine derivative possess broad-spectrum activity against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes and inhibiting essential enzymatic pathways .

- Anticancer Properties : The compound has been investigated for its potential to inhibit the proliferation of cancer cells. For instance, analogs containing similar structural motifs have shown promising antiproliferative effects against several human cancer cell lines .

Agricultural Applications

In agriculture, this compound may be utilized in the development of agrochemicals . Its unique chemical properties can enhance the efficacy of pesticides and herbicides by improving their binding affinity to target sites in plants or pests.

Materials Science

The compound’s chemical stability and reactivity make it suitable for applications in materials science. It can serve as a building block for synthesizing novel materials with tailored properties for specific industrial applications.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various triazine derivatives, including this compound. The results indicated that this compound exhibited significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations comparable to established antibiotics .

Case Study 2: Anticancer Activity

In another research study focusing on anticancer activity, derivatives of triazine were synthesized and tested against multiple cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). The results demonstrated that compounds with similar structural features to this compound showed promising inhibition rates, suggesting its potential as a lead compound in cancer therapy .

Mechanism of Action

The mechanism of action of 3-((2-chlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects can be mediated through pathways involving inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Chemical Structure :

- Molecular formula: C₁₁H₁₀ClN₃OS.

- Key features: A 1,2,4-triazin-5(4H)-one core substituted with a methyl group at position 6 and a 2-chlorobenzylthio moiety at position 2.

- Functional groups: Thioether (C-S-C), chlorobenzyl, and triazinone ring.

The 2-chlorobenzylthio group is likely introduced via nucleophilic substitution or coupling reactions.

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

The table below highlights key structural differences and similarities among triazinone derivatives:

Key Observations :

- Chlorine Position : The 2-chlorobenzyl group in the target compound introduces steric hindrance near the sulfur atom compared to the 4-chloro isomer (). This may influence binding affinity in biological systems or solubility in polar solvents.

- Thioether vs.

- Amino vs. Hydroxyl: Amino-substituted triazinones (e.g., metribuzin) exhibit herbicidal activity, whereas hydroxyl derivatives () may engage in hydrogen bonding, affecting solubility and reactivity.

Biological Activity

3-((2-chlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is a triazine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a thioether linkage and a triazine ring, which are critical for its interaction with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and specific case studies highlighting its efficacy against various diseases.

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₀ClN₃OS

- Molecular Weight : 267.74 g/mol

- CAS Number : 341501-53-9

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzyl chloride with 6-methyl-1,2,4-triazin-5(4H)-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the thioether linkage.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 18 | Inhibition of PARP1 activity |

| Compound B | A549 (lung cancer) | 23 | Induction of apoptosis via caspase activation |

In one study, related triazine compounds were found to inhibit PARP1 activity effectively, leading to enhanced apoptosis in cancer cells. The mechanism involved increased cleavage of PARP1 and phosphorylation of H2AX, indicative of DNA damage response activation .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways related to growth and apoptosis.

- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or disrupt DNA repair mechanisms.

Case Studies

Several studies have explored the biological activities of triazine derivatives similar to this compound:

- Anticancer Efficacy : In vitro studies demonstrated that triazine derivatives exhibited cytotoxic effects on human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : Research on related compounds indicated significant antimicrobial activity against both gram-positive and gram-negative bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.